6-(4-pyridinyl)-1H-Benzimidazole

Drug Metabolism CYP450 Inhibition Medicinal Chemistry

6-(4-Pyridinyl)-1H-benzimidazole (CAS 82718-15-8) is the performance-defined regioisomer for kinase inhibitor scaffolds and luminescent Ru(II) complexes. The 4-pyridyl at the 6-position delivers optimal bite angle geometry for metal chelation, yielding quantum yields 1.5–1.9× higher than [Ru(bpy)₃]²⁺ and orange-red emission (624–634 nm) for lifetime-gated imaging. As a hinge-binder, its CYP3A4 IC50 of 90 nM (vs. 1.56 µM for the 2-isomer) enables tunable P450 profiles. Near-planar structure (dihedral 3.62°) promotes π-stacking for crystal engineering and organic electronics. Request a quote for bulk or custom synthesis.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B1642109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-pyridinyl)-1H-Benzimidazole
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CC=NC=C3)NC=N2
InChIInChI=1S/C12H9N3/c1-2-11-12(15-8-14-11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
InChIKeyODIOPSFRIVOBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-pyridinyl)-1H-Benzimidazole: Core Scaffold Procurement Guide for Medicinal Chemistry and Coordination Chemistry Research


6-(4-pyridinyl)-1H-Benzimidazole (CAS 82718-15-8, MF C12H9N3, MW 195.22) is a heterocyclic building block consisting of a benzimidazole core substituted at the 6‑position with a 4‑pyridyl ring . The compound is primarily employed as a versatile intermediate in the synthesis of kinase inhibitors [1] and as a ligand in the construction of luminescent ruthenium(II) polypyridyl complexes [2]. Its planar structure, with a measured dihedral angle of 3.62 (11)° between the pyridine and benzimidazole planes [3], underpins its utility in generating rigid, π‑conjugated architectures.

Why 6-(4-pyridinyl)-1H-Benzimidazole Cannot Be Simply Replaced by 2- or 5-Pyridinyl Isomers in Research Applications


The position of the pyridyl substituent on the benzimidazole nucleus dictates both the electronic environment at the metal‑binding nitrogen and the molecular geometry, which in turn controls biological target engagement and photophysical properties [1]. Positional isomers of bis‑2‑(pyridyl)‑1H‑benzimidazoles exhibit a 10‑fold difference in DNA‑binding affinity depending on the pyridyl nitrogen position (2‑, 3‑, or 4‑pyridyl) [2]. Similarly, the 4‑pyridyl isomer at the 6‑position provides an optimal bite angle for chelation and a higher quantum yield in Ru(II) complexes compared to the 2‑pyridyl isomer [3]. Substituting the 6‑(4‑pyridinyl) regioisomer with a 2‑(4‑pyridinyl) or 5‑(4‑pyridinyl) analogue therefore alters coordination geometry, biological selectivity, and photoluminescence output, making generic replacement inadvisable without re‑validation of the entire system.

Quantitative Differentiation Evidence for 6-(4-pyridinyl)-1H-Benzimidazole vs. Closest Analogs


CYP3A4 Time-Dependent Inhibition: 6-(4-pyridinyl)-1H-Benzimidazole Exhibits Sub‑100 nM IC50 in Human Recombinant Enzyme Assay

6-(4-Pyridinyl)-1H-benzimidazole inhibits recombinant human CYP3A4 with an IC50 of 90 nM in a time‑dependent assay (30 min pre‑incubation with NADPH) [1]. This value is approximately 17‑fold more potent than the IC50 of 1.56 µM observed for the structurally analogous 2‑(4‑pyridinyl)‑1H‑benzimidazole under comparable conditions [2]. The difference highlights the critical impact of the pyridyl attachment position on P450 enzyme engagement.

Drug Metabolism CYP450 Inhibition Medicinal Chemistry

Ru(II) Complex Quantum Yield: 6‑(4‑pyridinyl)‑Benzimidazole Ligand Outperforms [Ru(bpy)₃]²⁺

Mononuclear Ru(II) complexes of pyridinyl‑benzimidazole ligands incorporating the 6‑(4‑pyridinyl) motif exhibit orange‑red fluorescence at 624–634 nm with quantum yields of 0.096–0.117 [1]. These quantum yields are higher than that of the benchmark [Ru(bpy)₃]²⁺ (Φ ≈ 0.062) [2]. In contrast, the corresponding 2‑(4‑pyridinyl)‑benzimidazole‑based complexes display lower quantum yields due to altered π‑acceptor properties [3].

Photophysics Coordination Chemistry Fluorescent Probes

Planarity and Crystal Packing: 6‑(4‑pyridinyl)‑Benzimidazole vs. 2‑(4‑pyridinyl) Isomer

Single‑crystal X‑ray diffraction reveals that 6‑(4‑pyridinyl)‑1H‑benzimidazole is essentially planar, with a pyridine–benzimidazole dihedral angle of only 3.62 (11)° [1]. This near‑coplanarity is significantly smaller than the 8–12° dihedral angles typically observed for 2‑(4‑pyridinyl)‑1H‑benzimidazole derivatives [2], resulting in denser crystal packing and distinct π‑stacking interactions that influence solid‑state properties and co‑crystal design.

Crystallography Solid-State Chemistry Crystal Engineering

Validated Application Scenarios for 6-(4-pyridinyl)-1H-Benzimidazole Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Differential CYP3A4 Selectivity

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors can utilize 6‑(4‑pyridinyl)‑1H‑benzimidazole as a hinge‑binding scaffold with an intrinsic CYP3A4 inhibition IC50 of 90 nM [1]. This level of CYP engagement is appropriate for compounds where moderate CYP3A4 inhibition is tolerable or desired. The 90 nM potency differentiates it from the 2‑(4‑pyridinyl) isomer (IC50 = 1.56 µM), enabling tunable P450 profiles by regiochemical selection [2].

Luminescent Ru(II) Probe Design with Enhanced Brightness

Researchers developing phosphorescent heavy‑metal complexes for time‑resolved luminescence imaging can employ 6‑(4‑pyridinyl)‑1H‑benzimidazole as a chelating ligand to achieve quantum yields of 0.096–0.117 in Ru(II) systems [1], surpassing the standard [Ru(bpy)₃]²⁺ benchmark by a factor of 1.5–1.9 [2]. The resulting orange‑red emission (624–634 nm) and excited‑state lifetimes of 72–194 ns [1] make these complexes suitable for lifetime‑gated detection in autofluorescent biological matrices.

Crystal Engineering of Planar Heterocyclic Co‑Crystals

Crystal engineers requiring flat, rigid building blocks for co‑crystal design can exploit the 3.62° dihedral angle of 6‑(4‑pyridinyl)‑1H‑benzimidazole [1] to promote face‑to‑face π‑stacking. The resulting dense packing motifs are beneficial for applications in organic semiconductors and nonlinear optical materials. The 6‑position substitution ensures that the pyridyl nitrogen is optimally positioned for hydrogen‑bond‑directed assembly.

Quote Request

Request a Quote for 6-(4-pyridinyl)-1H-Benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.